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Compound of Interest

Compound Name: (S)-Methyl azetidine-2-carboxylate

Cat. No.: B3150850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-
Methyl azetidine-2-carboxylate, a valuable building block in medicinal chemistry and drug

development. Due to the limited availability of directly published experimental spectra for this

specific compound, this guide presents a combination of experimental data for the closely

related parent compound, (S)-azetidine-2-carboxylic acid, and predicted data for the target

methyl ester based on established spectroscopic principles. This information is intended to

serve as a reliable reference for the identification and characterization of (S)-Methyl azetidine-
2-carboxylate in a research and development setting.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (S)-Methyl azetidine-2-
carboxylate. It is important to note that while the ¹H NMR data for the azetidine ring protons is

based on experimental values for (S)-azetidine-2-carboxylic acid, the remaining data are

predicted values.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.72 t 1H H2

~3.9-4.1 m 2H H4

~3.75 s 3H OCH₃

~2.5-2.8 m 2H H3

Solvent: CDCl₃ (predicted). Data for azetidine ring protons (H2, H3, H4) are adapted from

experimental data for (S)-azetidine-2-carboxylic acid in D₂O.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~172 C=O

~58 C2

~52 OCH₃

~48 C4

~25 C3

Solvent: CDCl₃ (predicted).

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

~3300-3500 Medium, Broad N-H Stretch

~2850-2960 Medium C-H Stretch (Aliphatic)

~1740 Strong C=O Stretch (Ester)

~1170-1200 Strong C-O Stretch (Ester)
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Sample phase: Neat liquid (predicted).

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z Relative Intensity (%) Assignment

115 High [M]⁺ (Molecular Ion)

84 Medium [M - OCH₃]⁺

56 High [M - COOCH₃]⁺

Ionization method: Electron Ionization (EI) (predicted).

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices and can be

adapted for specific instrumentation and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of (S)-Methyl
azetidine-2-carboxylate.

Methodology:

Sample Preparation:

Accurately weigh approximately 5-10 mg of (S)-Methyl azetidine-2-carboxylate.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Ensure the sample is free of any particulate matter.

Instrument Setup:
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Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nuclei (¹H and ¹³C).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters

include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number

of scans will be required compared to ¹H NMR to obtain adequate signal intensity.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in (S)-Methyl azetidine-2-carboxylate.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean and dry.
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Place a small drop of neat (S)-Methyl azetidine-2-carboxylate directly onto the crystal

surface.

Instrument Setup:

Place the ATR accessory into the sample compartment of the FTIR spectrometer.

Collect a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands corresponding to the functional

groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of (S)-Methyl
azetidine-2-carboxylate.

Methodology:

Sample Preparation:

Prepare a dilute solution of (S)-Methyl azetidine-2-carboxylate in a volatile organic

solvent (e.g., methanol or acetonitrile). The concentration should be in the low ppm to high

ppb range.

Instrument Setup (Electron Ionization - EI):
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Introduce the sample into the mass spectrometer via a direct insertion probe or a gas

chromatograph (GC) inlet.

Set the ion source to the appropriate temperature to ensure vaporization without thermal

decomposition.

Set the electron energy to 70 eV.

Data Acquisition:

Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).

Data Processing:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Correlate the observed fragmentation with the structure of the molecule.

Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like (S)-Methyl azetidine-2-carboxylate.
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Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3150850#spectroscopic-data-for-s-methyl-azetidine-
2-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://patents.google.com/patent/CN103467350A/en
https://patents.google.com/patent/CN103467350A/en
https://www.benchchem.com/product/b3150850#spectroscopic-data-for-s-methyl-azetidine-2-carboxylate-nmr-ir-ms
https://www.benchchem.com/product/b3150850#spectroscopic-data-for-s-methyl-azetidine-2-carboxylate-nmr-ir-ms
https://www.benchchem.com/product/b3150850#spectroscopic-data-for-s-methyl-azetidine-2-carboxylate-nmr-ir-ms
https://www.benchchem.com/product/b3150850#spectroscopic-data-for-s-methyl-azetidine-2-carboxylate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3150850?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3150850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

